

Spectroscopic Profile of Octanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Octanoyl chloride

Cat. No.: B048242

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This guide provides a comprehensive overview of the spectroscopic data for **octanoyl chloride**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **octanoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Octanoyl Chloride**^[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.88	Triplet	2H	-CH ₂ -COCl
~1.72	Quintet	2H	-CH ₂ -CH ₂ COCl
~1.30	Multiplet	8H	-(CH ₂) ₄ -
~0.89	Triplet	3H	CH ₃ -

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Octanoyl Chloride[2]

Chemical Shift (ppm)	Assignment
~173.5	C=O
~47.5	-CH ₂ -COCl
~31.5	-CH ₂ -
~28.8	-CH ₂ -
~28.7	-CH ₂ -
~24.8	-CH ₂ -
~22.5	-CH ₂ -
~14.0	CH ₃ -

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for Octanoyl Chloride[3][4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H Stretch (Alkyl)
~1800	Strong	C=O Stretch (Acyl Chloride)
~1465	Medium	C-H Bend (Methylene)
~950	Medium	C-Cl Stretch

Sample Phase: Gas[3][5]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Octanoyl Chloride**[\[3\]](#)[\[6\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
129/131	High	[CH ₃ (CH ₂) ₆ CO] ⁺ (Acylium ion)
99	Moderate	[C ₆ H ₁₁ O] ⁺
85	Moderate	[C ₅ H ₉ O] ⁺
71	Moderate	[C ₄ H ₇ O] ⁺
57	High	[C ₄ H ₉] ⁺ (Butyl cation)
43	High	[C ₃ H ₇] ⁺ (Propyl cation)

Ionization Method: Electron Ionization (EI)[\[3\]](#)[\[6\]](#)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy

- **Sample Preparation:** A small quantity of **octanoyl chloride** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a specific field strength (e.g., 90 MHz), with parameters optimized for resolution and signal-to-noise ratio.[\[1\]](#)[\[7\]](#)[\[8\]](#) For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[\[2\]](#)[\[9\]](#)
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phase-corrected, baseline-

corrected, and referenced to the solvent or internal standard peak. Chemical shifts, multiplicities, and integrations are then determined.[10]

IR Spectroscopy (Liquid Film/ATR)

Octanoyl chloride, being a liquid at room temperature, can be analyzed directly ("neat").[11]
[12]

- **Neat Sample (Salt Plates):** A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[12][13][14] A second salt plate is placed on top to create a thin liquid film.[12][13] The "sandwich" is then mounted in the sample holder of the IR spectrometer.[15]
- **Attenuated Total Reflectance (ATR):** Alternatively, a drop of the liquid is placed directly onto the crystal surface (e.g., diamond or zinc selenide) of an ATR accessory.[16] Pressure is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** A background spectrum (of the clean salt plates or ATR crystal) is recorded first.[15] Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[15]

Mass Spectrometry (Electron Ionization)

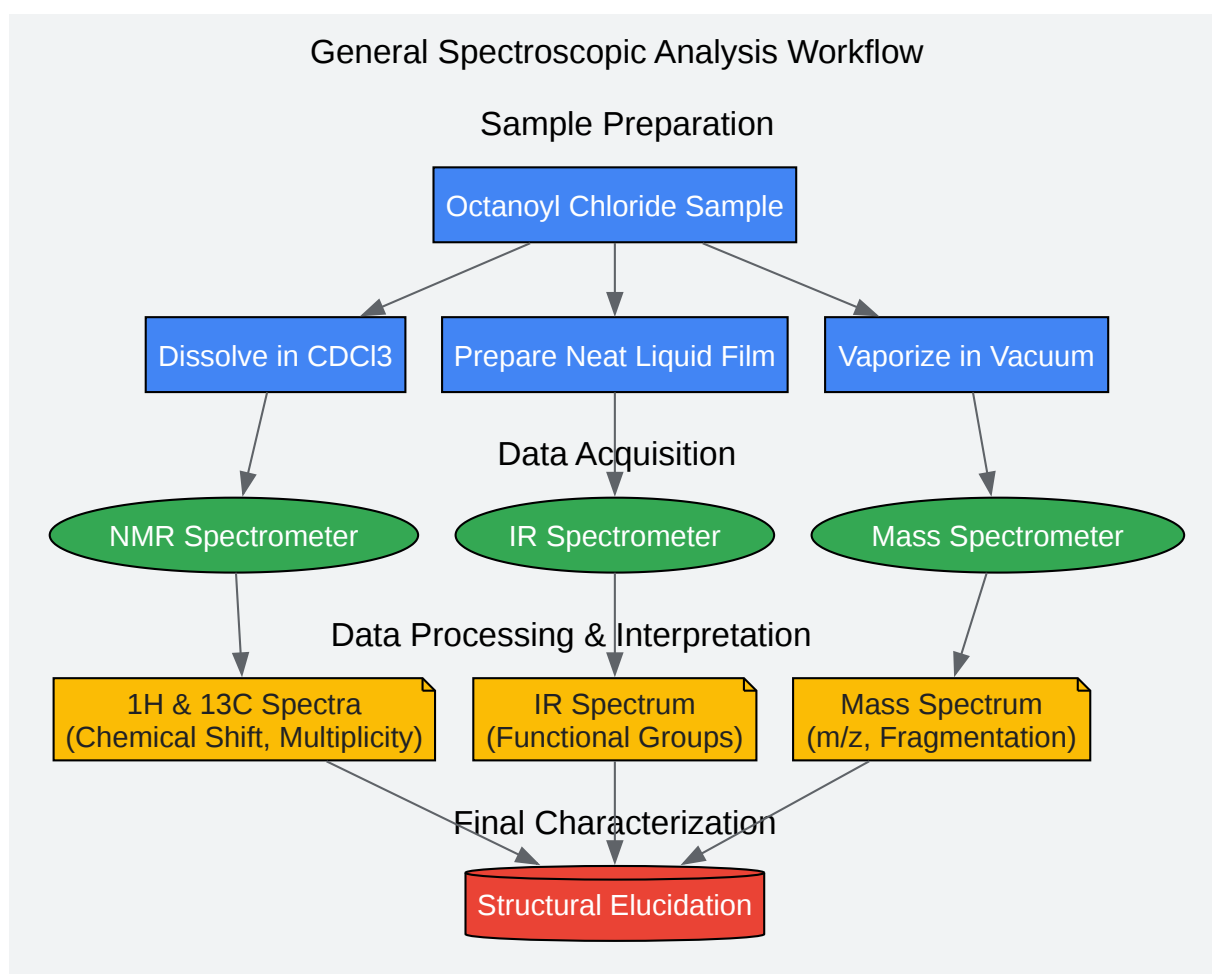
- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized in a vacuum.[17]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, known as the molecular ion ($M^{+\bullet}$).[17]
- **Fragmentation:** The high energy of the molecular ion often causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals or molecules. This fragmentation follows predictable chemical pathways.[17]

- **Mass Analysis and Detection:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.^[17] The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **octanoyl chloride**.

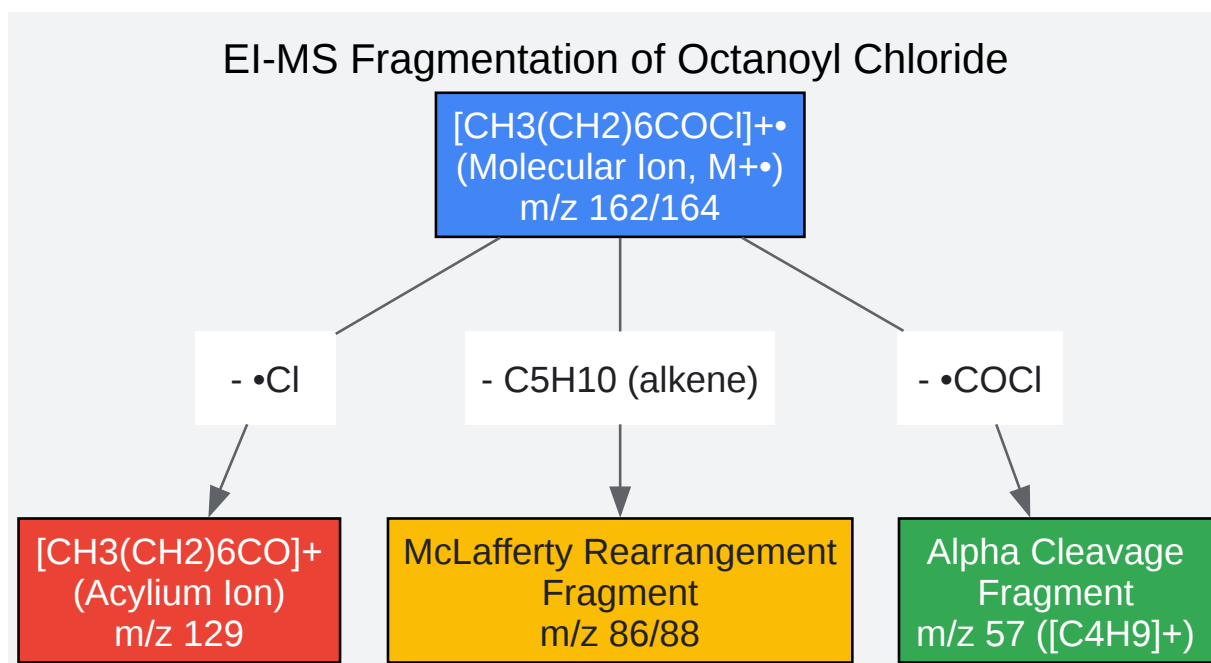


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Caption: Workflow for spectroscopic analysis of **octanoyl chloride**.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of **octanoyl chloride** under electron ionization conditions.



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Caption: Key fragmentation pathways for **octanoyl chloride** in EI-MS.

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References

- 1. Octanoyl chloride(111-64-8) 1H NMR [m.chemicalbook.com]

- 2. Octanoyl chloride(111-64-8) ¹³C NMR spectrum [chemicalbook.com]
- 3. Octanoyl chloride [webbook.nist.gov]
- 4. Octanoyl chloride(111-64-8) IR Spectrum [chemicalbook.com]
- 5. Octanoyl chloride [webbook.nist.gov]
- 6. Octanoyl chloride [webbook.nist.gov]
- 7. Hexanoyl chloride(142-61-0) ¹H NMR spectrum [chemicalbook.com]
- 8. Decanoyl chloride (112-13-0) ¹H NMR spectrum [chemicalbook.com]
- 9. Hexanoyl chloride(142-61-0) ¹³C NMR spectrum [chemicalbook.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Octanoyl chloride | C₈H₁₅ClO | CID 8124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. webassign.net [webassign.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. homework.study.com [homework.study.com]
- 15. ursinus.edu [ursinus.edu]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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